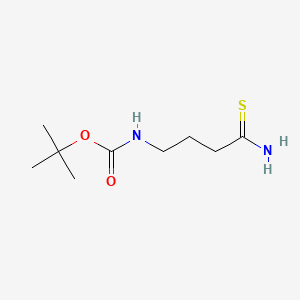
2-methyl-3,4-dihydro-2H-naphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3,4-dihydro-2H-naphthalen-1-one is a stable isotope-labeled compound with the molecular formula C5[13C]6H12O and a molecular weight of 166.17 . This compound is a derivative of 2-methyl-1-tetralone, where six carbon atoms are replaced with the carbon-13 isotope. It is primarily used in scientific research for tracing and studying metabolic pathways due to its stable isotope labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-methyl-1-tetralone involves a one-pot method that includes hydrogen drawing and methylation of 1-tetralone. The conventional methylation reagent, methyl iodide, is replaced with methyl trifluoroacetate, methyl p-benzenesulfonate, or methyl bromide to generate 1-tetralone-2-methyl formate . The reaction proceeds with hydrobromic acid, and the product is collected through reduced pressure distillation, resulting in 2-methyl-1-tetralone with a high yield of 84.3% .
Industrial Production Methods
Industrial production methods for 2-methyl-1-tetralone-13C6 are not explicitly detailed in the available literature. the synthesis likely follows similar routes as the laboratory preparation, with additional steps to incorporate the carbon-13 isotope.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: Aerobic α-hydroxylation in imidazol-based ionic liquids.
Reduction: Reduction reactions to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Imidazol-based ionic liquids, dioxygen as the oxidant.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
Oxidation: α-Hydroxy-2-methyl-1-tetralone.
Reduction: 2-methyl-1-tetralol.
Substitution: Substituted tetralone derivatives.
Aplicaciones Científicas De Investigación
2-methyl-3,4-dihydro-2H-naphthalen-1-one is used extensively in scientific research, including:
Chemistry: Studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Biology: Tracing metabolic pathways in biological systems.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Used as a reference material in quality control and standardization processes
Mecanismo De Acción
The mechanism of action of 2-methyl-1-tetralone-13C6 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for detailed tracking of the compound’s distribution and transformation within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with the labeled compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-tetralone: The non-labeled version of the compound.
1-Tetralone: A precursor in the synthesis of 2-methyl-1-tetralone.
2-Methyl-1-tetralol: The reduced form of 2-methyl-1-tetralone.
Uniqueness
2-methyl-3,4-dihydro-2H-naphthalen-1-one is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This labeling provides a significant advantage over non-labeled compounds in studies requiring detailed metabolic and kinetic analysis .
Propiedades
IUPAC Name |
2-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3/i4+1,6+1,7+1,8+1,9+1,11+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANIBVZSZGNMNB-MEHVTQSOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH]1[13CH2][13CH2][13C]2=[13CH]C=CC=C2[13C]1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-bta-,11a-bta-)-(9CI)](/img/new.no-structure.jpg)







![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)




